molecular formula C16H22ClN5O3S2 B1592588 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885675-66-1

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Numéro de catalogue: B1592588
Numéro CAS: 885675-66-1
Poids moléculaire: 432 g/mol
Clé InChI: FELGNOOJSGQIPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups and substituents. The complete systematic name this compound provides a comprehensive description of the molecular structure through its hierarchical naming system. The core scaffold consists of a thieno[3,2-d]pyrimidine system, which represents a fused bicyclic heterocycle where a thiophene ring is fused to a pyrimidine ring at specific positions. This fusion pattern is designated by the [3,2-d] notation, indicating that the thiophene sulfur atom occupies position 3 of the pyrimidine ring system, while the thiophene carbon atoms occupy positions 2 and the d-position of the pyrimidine framework.

The structural interpretation reveals several key functional groups positioned at specific locations on the heterocyclic framework. At position 2 of the pyrimidine ring, a chlorine atom provides halogen substitution, which is indicated by the "2-Chloro" portion of the systematic name. The morpholine substituent is attached to position 4 of the pyrimidine ring, forming an ether-amine linkage that contributes significantly to the compound's three-dimensional structure and potential biological activity. The morpholine ring itself consists of a six-membered saturated heterocycle containing both oxygen and nitrogen heteroatoms in a 1,4-relationship.

At position 6 of the thieno[3,2-d]pyrimidine system, a complex methylene-linked piperazine substituent is present. This substituent features a methylsulfonyl group attached to the piperazine nitrogen, creating a sulfonamide functionality that significantly influences the compound's chemical and biological properties. The complete substituent at position 6 is described as ((4-(methylsulfonyl)piperazin-1-yl)methyl), indicating that the piperazine ring is connected to the thieno[3,2-d]pyrimidine core through a methylene bridge, with the methylsulfonyl group positioned at the 4-position of the piperazine ring.

The molecular formula C₁₆H₂₂ClN₅O₃S₂ reflects the presence of sixteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, five nitrogen atoms, three oxygen atoms, and two sulfur atoms. The Simplified Molecular Input Line Entry System representation CS(=O)(=O)N1CCN(CC2=CC3=C(S2)C(=NC(Cl)=N3)N2CCOCC2)CC1 provides a linear notation that captures all connectivity and stereochemical information necessary for computational analysis and database searching.

Alternative Naming Conventions in Medicinal Chemistry Literature

Within medicinal chemistry literature, this compound is referenced through various alternative naming conventions that emphasize different structural features or functional aspects relevant to biological activity. One commonly encountered variant is "2-chloro-6-((4-methanesulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine," which rearranges the systematic name to highlight the core heterocyclic system first, followed by the substituents in order of their attachment. This naming approach is frequently employed in pharmaceutical patents and medicinal chemistry publications where the core scaffold serves as a lead structure for drug development programs.

Another alternative nomenclature pattern observed in research literature involves the use of "4-morpholino" instead of "4-morpholin-4-yl" to describe the morpholine substituent, reflecting common usage in medicinal chemistry where the morpholino designation implies attachment through the nitrogen atom of the morpholine ring. Similarly, the methylsulfonyl group attached to the piperazine ring may be referred to as "methanesulfonyl" in certain publications, representing equivalent chemical functionality through different systematic naming approaches.

The compound is also referenced in literature as belonging to the broader class of thienopyrimidine derivatives, particularly those with morpholine substituents at the 4-position. This classification system emphasizes the structural relationship to other biologically active compounds within the same chemical family, facilitating structure-activity relationship studies and medicinal chemistry optimization programs. Research publications focusing on phosphatidylinositol 3-kinase and mammalian target of rapamycin inhibitors often employ functional descriptors alongside systematic names, describing the compound as a "dual inhibitor" or "morpholine-based thienopyrimidine derivative".

Propriétés

IUPAC Name

4-[2-chloro-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O3S2/c1-27(23,24)22-4-2-20(3-5-22)11-12-10-13-14(26-12)15(19-16(17)18-13)21-6-8-25-9-7-21/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGNOOJSGQIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635332
Record name 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885675-66-1
Record name 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H22_{22}ClN5_5O3_3S2_2
  • Molecular Weight : 431.961 g/mol
  • LogP : 2.280 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 115.490 Ų

Compound 1 is believed to exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. The structural components of the molecule suggest potential interactions with targets such as:

  • Protein Kinase Inhibitors : The thieno[3,2-d]pyrimidine moiety has been associated with kinase inhibition, which is critical in cancer therapy.
  • Cytotoxic Activity : Preliminary studies indicate that compound 1 may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer properties of compound 1:

  • In Vitro Studies :
    • Compound 1 demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50_{50} (µM)Reference
    MCF-77.5
    HCT1169.0
    K5628.0
  • Mechanistic Studies :
    • Molecular docking studies have shown that compound 1 binds effectively to the ATP-binding site of several kinases, inhibiting their activity and leading to reduced cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been evaluated for antimicrobial activity:

  • In vitro assays revealed that compound 1 exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Studies

A notable case study involved the use of compound 1 in a xenograft model of chronic myelogenous leukemia (CML):

  • Study Findings : Compound 1 was administered orally in a K562 xenograft model, resulting in complete tumor regression at doses of 20 mg/kg/day without significant toxicity. Histological analysis showed reduced tumor burden and increased apoptosis markers in treated groups compared to controls .

Analyse Des Réactions Chimiques

Reaction Conditions and Optimization

Key reaction parameters and catalysts are summarized below:

Step Reagents/Conditions Yield Reference
CyclizationUrea, 190°C, 2.5 h98%
ChlorinationPOCl₃, DMF (catalytic), reflux72%
Morpholine substitutionMorpholine, MeOH, 0°C → room temperature98%
Aldehyde formationn-BuLi, DMF, THF, −78°C75%
Reductive aminationNaBH₄, MeOH, −10°C92%
Piperazine coupling1-(Methylsulfonyl)piperazine, DIPEA, reflux75–97%

Spectral Characterization

Critical spectroscopic data for intermediate and final compounds:

Compound 1H-NMR (DMSO-d6, δ ppm) ESI-MS (m/z)
Intermediate 43.76 (4H, s), 3.90 (4H, d, J = 4.2 Hz), 7.41 (1H, d, J = 5.4 Hz), 8.31 (1H, d, J = 5.4 Hz)255.9 [M+H]⁺
Final Compound3.75 (4H, t, J = 5.4 Hz), 3.89 (4H, t, J = 4.2 Hz), 5.17 (2H, s), 7.48 (1H, s), additional peaks for piperazine and methylsulfonyl groups (not fully resolved)473.6 [M+H]⁺

Data derived from .

Functional Group Reactivity

  • Chlorine at C-2 : The 2-chloro substituent is reactive toward nucleophilic aromatic substitution (e.g., coupling with indazole derivatives in Suzuki reactions) .

  • Piperazinylmethyl Group : The methylsulfonyl-piperazine moiety enhances solubility and metabolic stability, critical for pharmacokinetic optimization .

Key Research Findings

  • Anticancer Activity : Derivatives of this compound exhibit potent inhibition against lung cancer cell lines (H460, A549) with IC₅₀ values <1 μM, attributed to PI3K/mTOR pathway modulation .

  • Synthetic Scalability : The process is optimized for large-scale production, with yields exceeding 75% at all stages and minimal purification requirements .

Stability and Degradation

  • Hydrolytic Stability : The methylsulfonyl group and morpholine ring confer resistance to hydrolysis under physiological conditions .

  • Thermal Stability : Melting points >180°C indicate robustness during storage and handling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s activity and selectivity are influenced by modifications to the piperazine substituent, the thienopyrimidine core, and additional functional groups. Below is a detailed comparison with structurally related analogs:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes Source / Reference
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Morpholine (position 4), 4-(methylsulfonyl)piperazinylmethyl (position 6) ~550 (estimated) Potent PI3Kα inhibitor; preclinical candidate for cancer therapy.
4-[2-Chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine Methylpiperazine (instead of methylsulfonyl piperazine) 367.90 Reduced polarity; may exhibit lower solubility but retained PI3K inhibition.
GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) Indazole substituent at position 2 514.45 Clinical-stage PI3K inhibitor; improved potency and selectivity due to indazole interaction with kinase hydrophobic pocket.
4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine Tetrahydrofuran-3-yl group on piperazine 530.00 (estimated) Enhanced metabolic stability; tetrahydrofuran may reduce CYP450-mediated degradation.
2-Chloro-6-((3R,5S)-4-methanesulfonyl-3,5-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Cis-3,5-dimethyl-piperazine with methylsulfonyl group 542.25 Steric hindrance from methyl groups improves target specificity; higher mass observed.
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine Tetrahydro-2H-pyran-protected indazole at position 2 597.80 Bulky indazole-pyran group enhances kinase binding but may reduce oral bioavailability.

Key Findings from Comparative Studies

Role of the Sulfonyl Group: The methylsulfonyl moiety in the parent compound increases polarity, improving aqueous solubility compared to non-sulfonated analogs like the methylpiperazine derivative (MW 367.90) . This modification is critical for maintaining drug-like properties in vivo .

Impact of Heterocyclic Substituents: Indazole (GDC-0941): The addition of an indazole group at position 2 enhances hydrophobic interactions with PI3Kα, resulting in nanomolar inhibitory activity (IC₅₀ < 10 nM) . Fluorophenyl/Pyridyl Groups: Suzuki coupling with fluorinated aryl boronic acids (e.g., 3-fluorophenyl) introduces electron-withdrawing effects, stabilizing the compound-enzyme interaction (MS [M+H]+ 492.3) .

Piperazine Modifications :

  • Cis-3,5-Dimethyl-piperazine : Steric effects from methyl groups (Compound in ) improve selectivity for PI3Kα over other isoforms (e.g., PI3Kγ).
  • Tetrahydrofuran-3-yl : Cyclic ether substituents (e.g., ) reduce metabolic susceptibility, extending half-life in preclinical models.

Méthodes De Préparation

Synthesis of the Thieno[3,2-d]pyrimidine Core

  • Cyclization: Methyl 3-amino-2-thiophenecarboxylate is cyclized with potassium cyanate in acetic acid and water at room temperature to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This method improves upon older urea cyclization methods by avoiding high temperatures and ammonia evolution.

  • Chlorination: The dione is chlorinated using phosphorus oxychloride (POCl3) under reflux, converting it into 2,4-dichloro-thieno[3,2-d]pyrimidine with good yield (~72%).

Formylation at the 6-Position

  • Lithiation and Formylation: The 6-position is selectively lithiated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature, followed by quenching with N,N-dimethylformamide (DMF) to introduce an aldehyde group, yielding 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde in approximately 75% yield.

Reductive Amination to Install the (4-(methylsulfonyl)piperazin-1-yl)methyl Group

  • Reductive Amination: The aldehyde intermediate undergoes reductive amination with 4-(methylsulfonyl)piperazin-1-ium chloride and sodium acetate in 1,2-dichloroethane. Trimethyl orthoformate is added to stabilize the imine intermediate, followed by sodium triacetoxyborohydride to reduce it, forming the key intermediate 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine with high purity and yield.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
Cyclization Methyl 3-amino-2-thiophenecarboxylate + KOCN, AcOH/H2O, RT Thieno[3,2-d]pyrimidine-2,4-dione Not specified Mild conditions, improved over urea method
Chlorination POCl3, reflux 2,4-Dichloro-thieno[3,2-d]pyrimidine 72 Efficient chlorination
Morpholine substitution Morpholine, MeOH, 0°C 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 85–87 Regioselective substitution
Lithiation/Formylation n-BuLi, THF, then DMF 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde 75 Selective lithiation at 6-position
Reductive amination 4-(Methylsulfonyl)piperazin-1-ium chloride, NaOAc, 1,2-dichloroethane, NaBH(OAc)3 Target compound High Key step for installing piperazinylmethyl group

Additional Notes on Purification and Characterization

  • The final compound is typically isolated as a white solid with high purity (~95%) confirmed by NMR and mass spectrometry.
  • Intermediate purification often involves filtration and washing with water or organic solvents.
  • The use of sodium triacetoxyborohydride in reductive amination ensures mild conditions and high selectivity.

Research Findings and Improvements

  • The use of potassium cyanate for cyclization is a notable improvement over traditional urea cyclization, reducing harsh conditions and byproduct formation.
  • The regioselective lithiation at the 6-position allows precise functionalization without affecting other reactive sites.
  • Reductive amination with 4-(methylsulfonyl)piperazin-1-ium chloride introduces a metabolically stable and solubility-enhancing group, beneficial for pharmaceutical applications.

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved? A: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene derivatives with chloroacetonitrile or analogous reagents .
  • Step 2: Introduction of the morpholine moiety through nucleophilic substitution at the 4-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Functionalization of the 6-position with a methylsulfonyl-piperazine group via a Buchwald–Hartwig coupling or Mitsunobu reaction, depending on the leaving group (e.g., bromine or hydroxyl) .
    Key intermediates : Chloro-substituted thienopyrimidine, morpholine adducts, and piperazine precursors. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers optimize yields during the final coupling step involving the methylsulfonyl-piperazine group? A: Critical factors include:

  • Catalyst selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts .
  • Solvent system : Dioxane/water mixtures (4:1) at 90°C improve solubility of polar intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to thienopyrimidine precursor reduces unreacted starting material .
    Yield improvements from 45% to 72% have been reported using these parameters .

Structural Characterization Challenges

Q: What analytical techniques resolve ambiguities in the stereochemistry of the piperazine-morpholine scaffold? A: Advanced methods include:

  • X-ray crystallography : Resolves absolute configuration (e.g., confirming chair conformation of piperazine) .
  • 2D NMR (NOESY, HSQC) : Identifies spatial proximity between methylsulfonyl protons and thienopyrimidine aromatic signals .
  • DFT calculations : Predicts stable conformers and validates experimental data .

Biological Activity & Target Identification

Q: What methodologies identify potential biological targets for this compound? A: Approaches include:

  • Kinase profiling assays : Screen against panels of 100+ kinases to detect inhibition (e.g., IC₅₀ < 1 µM for PI3Kδ) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Molecular docking : Prioritize targets by simulating binding to kinase ATP pockets (AutoDock Vina) .

Advanced SAR Studies

Q: How do structural modifications (e.g., replacing methylsulfonyl with cyclopropyl) affect bioactivity? A:

Modification Impact on IC₅₀ (PI3Kδ) Solubility (LogP)
Methylsulfonyl (original)0.8 µM2.1
Cyclopropylsulfonyl1.5 µM2.5
Trifluoromethyl3.2 µM3.0
Smaller substituents improve potency but reduce solubility due to increased hydrophobicity .

Stability & Solubility Optimization

Q: What formulation strategies enhance aqueous solubility for in vivo studies? A:

  • Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration .
  • Amorphous solid dispersion : Spray-dry with HPMC-AS to increase dissolution rate 3-fold .
  • Salt formation : Hydrochloride salts improve solubility (pH 2.0) but may alter bioavailability .

Mechanistic Insights & Off-Target Effects

Q: How can researchers address off-target kinase inhibition observed in preliminary assays? A:

  • Proteome-wide profiling : Use KINOMEscan® to identify collateral targets (e.g., FLT3, EGFR) .
  • Selectivity filters : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target binding pockets .
  • Cryo-EM studies : Visualize compound-kinase interactions at near-atomic resolution .

Data Contradictions in Biological Assays

Q: How to resolve discrepancies between in vitro potency and in vivo efficacy? A: Potential solutions:

  • Metabolite profiling : LC-MS/MS identifies inactive metabolites (e.g., morpholine ring oxidation) .
  • Pharmacokinetic adjustments : Increase dosing frequency to account for rapid clearance (t₁/₂ = 2.1 h in mice) .
  • Tissue distribution studies : Quantify compound levels in target organs via MALDI imaging .

Scaling Synthesis for Preclinical Studies

Q: What industrial techniques improve scalability of the thienopyrimidine core synthesis? A:

  • Flow chemistry : Continuous processing reduces reaction time from 12 h (batch) to 2 h .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs by 40% .
  • Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to enhance sustainability .

Computational Modeling for Drug Design

Q: How can QSAR models guide the design of derivatives with improved metabolic stability? A:

  • ADMET prediction : Use SwissADME to prioritize low-CYP3A4 substrate liability .
  • Metabolic site identification : MetaSite predicts vulnerable positions (e.g., morpholine ring oxidation) .
  • Free-energy perturbation (FEP) : Optimize binding affinity by simulating substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.